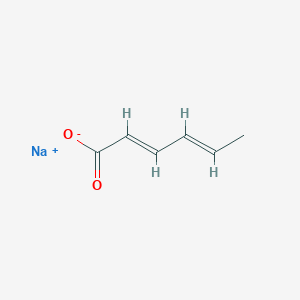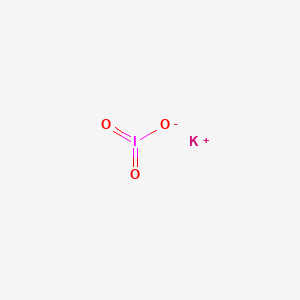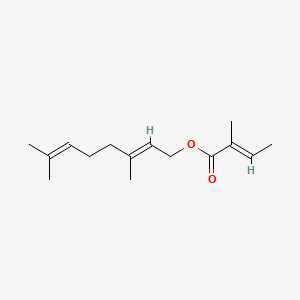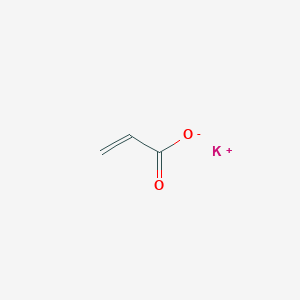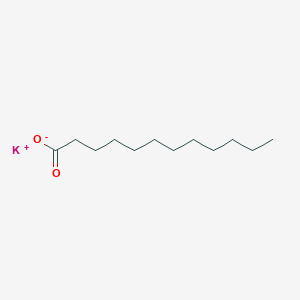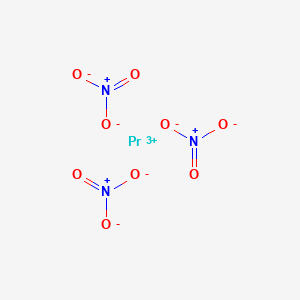
Praseodymium(3+) trinitrate
Overview
Description
Praseodymium(3+) trinitrate, also known as praseodymium(III) nitrate, is an inorganic compound with the chemical formula Pr(NO₃)₃. It is commonly found as a hexahydrate, Pr(NO₃)₃·6H₂O. This compound is a green crystalline salt that is highly soluble in water and other polar solvents such as alcohols, amines, ethers, and acetonitrile . This compound is used in various industrial and scientific applications due to its unique optical and electrical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Praseodymium(3+) trinitrate can be synthesized by reacting praseodymium oxide (Pr₂O₃) with nitric acid (HNO₃). The reaction proceeds as follows: [ \text{Pr}_2\text{O}_3 + 6 \text{HNO}_3 \rightarrow 2 \text{Pr(NO}_3\text{)}_3 + 3 \text{H}_2\text{O} ] This reaction is typically carried out under controlled conditions to ensure complete dissolution of praseodymium oxide and formation of the nitrate salt .
Industrial Production Methods: In industrial settings, this compound is produced by dissolving praseodymium oxide in concentrated nitric acid. The resulting solution is then evaporated to obtain the crystalline hexahydrate form. The purity of the compound is often enhanced through recrystallization processes .
Chemical Reactions Analysis
Types of Reactions: Praseodymium(3+) trinitrate undergoes various chemical reactions, including:
Oxidation: Praseodymium(3+) can be oxidized to higher oxidation states under specific conditions.
Reduction: It can be reduced to praseodymium(II) compounds using suitable reducing agents.
Substitution: The nitrate ions can be substituted with other anions in exchange reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Reactions with other metal salts or acids can lead to the formation of different praseodymium compounds.
Major Products Formed:
Oxidation: Higher oxidation state praseodymium compounds.
Reduction: Praseodymium(II) compounds.
Substitution: Various praseodymium salts depending on the substituting anion.
Scientific Research Applications
Praseodymium(3+) trinitrate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of praseodymium(3+) trinitrate involves its interaction with molecular targets and pathways in various applications:
Catalysis: Acts as a catalyst by providing active sites for chemical reactions, enhancing reaction rates and selectivity.
Photodynamic Therapy: In photodynamic cancer therapy, this compound-based nanocomposites generate reactive oxygen species upon exposure to UV light, leading to the destruction of cancer cells.
Electronic Components: In electronic applications, its high dielectric constant and refractive index improve the performance of devices such as capacitors and memory storage.
Comparison with Similar Compounds
Praseodymium(3+) trinitrate can be compared with other similar compounds, such as:
Neodymium(3+) nitrate (Nd(NO₃)₃): Similar in structure and properties but with different optical and magnetic characteristics.
Cerium(3+) nitrate (Ce(NO₃)₃): Known for its catalytic properties and use in oxidation reactions.
Lanthanum(3+) nitrate (La(NO₃)₃): Used in similar applications but with distinct electronic properties.
Uniqueness: this compound is unique due to its specific optical and electrical properties, making it highly desirable in the electronics industry and for specialized scientific research applications .
Properties
IUPAC Name |
praseodymium(3+);trinitrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3NO3.Pr/c3*2-1(3)4;/q3*-1;+3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWECOPREQNXXBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pr+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
N3O9Pr | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10890656 | |
| Record name | Praseodymium trinitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10890656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10361-80-5 | |
| Record name | Praseodymium trinitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10890656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


